[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate
Description
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate is a triazine derivative featuring a 1,2,4-triazin-5-one core substituted with a methyl group at position 6, a methylsulfanyl (SMe) group at position 3, and a 3-methoxybenzoate ester at position 3.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-9-12(18)17(14(22-3)16-15-9)8-21-13(19)10-5-4-6-11(7-10)20-2/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGFVZCZEWIKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the triazine ring, followed by esterification with 3-methoxybenzoic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in treating certain diseases by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Triazine Derivatives
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate is a member of the triazinone family, characterized by its unique structural features that confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The chemical structure of the compound is defined by its triazinone core and methoxybenzoate moiety. The presence of a methylsulfanyl group enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O4S |
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity
Research indicates that compounds with a triazinone core exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities attributed to This compound are summarized below:
Antimicrobial Activity
Studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi. The compound's unique structure allows it to interact effectively with microbial enzymes.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies indicate that it may inhibit specific signaling pathways involved in cell proliferation.
The mechanism of action for this compound is primarily through enzyme inhibition and receptor modulation. The triazinone core allows for selective binding to target enzymes or receptors, which can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, modulating physiological responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the triazine family. Here are notable findings:
- Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that similar triazine derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Study 2 : Research published in Phytotherapy Research indicated that triazine compounds could induce apoptosis in human cancer cell lines through mitochondrial pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of This compound , it is beneficial to compare it with other structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-1,3-thiazole | Contains sulfur; known for antimicrobial properties | Antimicrobial |
| 1,2,4-Triazole derivatives | Similar nitrogen heterocycle; used in antifungal agents | Antifungal |
| Benzothiazole derivatives | Contains sulfur and nitrogen; potential anticancer activity | Anticancer |
Q & A
Basic: What are the key considerations for optimizing the synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Stepwise Functionalization : Utilize sequential substitution on triazine or triazole cores (e.g., chlorotriazine intermediates, as in ).
- Temperature and Solvent : Reactions involving nucleophilic substitutions (e.g., with methylsulfanyl groups) often require low temperatures (-35°C to 40°C) and polar aprotic solvents like DMF or DCM .
- Catalysis : Use bases like DIPEA (1.1–1.6 equiv.) to deprotonate nucleophiles and enhance reactivity .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) is critical for isolating high-purity products, as mixed fractions may require re-chromatography .
Advanced: How can reaction mechanisms for triazine/triazole functionalization be elucidated to resolve contradictions in yield data?
Methodological Answer:
Mechanistic studies involve:
- Kinetic Analysis : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps (e.g., amine coupling vs. sulfanyl group incorporation) .
- Isotopic Labeling : Use deuterated reagents to track hydrogen transfer in tautomeric equilibria (relevant for 1,2,4-triazinones) .
- Computational Modeling : Density Functional Theory (DFT) can predict transition states and regioselectivity, addressing discrepancies in substituent reactivity (e.g., methylsulfanyl vs. methoxy groups) .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of triazine substituents and esterification . Key signals include methylsulfanyl (~δ 2.5 ppm) and triazinone carbonyl (~δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., incomplete substitution by methylsulfanyl groups) .
- HPLC-PDA : Assess purity (>95%) and monitor degradation under storage conditions (e.g., ester hydrolysis) .
Advanced: How can computational models predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) by leveraging the triazinone core’s hydrogen-bonding capacity .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories, focusing on methoxybenzoate’s hydrophobic interactions .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds (e.g., triazole derivatives in ) .
Basic: How can researchers address low yields during the final esterification step?
Methodological Answer:
- Activation of Carboxylic Acids : Use coupling agents like DCC/DMAP or EDCI/HOBt to enhance ester formation efficiency .
- Solvent Optimization : Anhydrous DCM or THF minimizes hydrolysis side reactions .
- Stoichiometry : Excess methyl 3-methoxybenzoate (1.15–1.5 equiv.) drives the reaction to completion .
Advanced: What strategies validate the compound’s structure-activity relationship (SAR) in enzyme inhibition?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methylsulfanyl with sulfonyl groups) to test steric/electronic effects .
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., xanthine oxidase) using spectrophotometric methods .
- Crystallography : Co-crystallize the compound with its target to identify binding motifs (e.g., triazinone interactions with catalytic residues) .
Basic: How should researchers handle impurities arising from byproducts in multi-step syntheses?
Methodological Answer:
- In-Line Monitoring : Use LC-MS after each step to detect intermediates (e.g., unreacted chlorotriazine) .
- Selective Quenching : Add aqueous NaHCO₃ to remove excess acylating agents .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove hydrophobic byproducts .
Advanced: What mechanistic insights explain contradictory reports on the compound’s stability under acidic conditions?
Methodological Answer:
- pH-Dependent Degradation Studies : Use ¹H NMR to track ester hydrolysis rates at pH 2–7, identifying labile groups (e.g., methoxybenzoate cleavage) .
- DFT Calculations : Compare activation energies for acid-catalyzed vs. base-catalyzed degradation pathways .
- Isolation of Degradants : Characterize byproducts (e.g., 3-methoxybenzoic acid) via HRMS and NMR to refine stability protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
